molecular formula C17H12ClNO2S B12902234 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate

Cat. No.: B12902234
M. Wt: 329.8 g/mol
InChI Key: TXTDJLGXGKABTC-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is a chemical compound with the molecular formula C17H12ClNO2S and a molecular weight of 329.8 g/mol This compound is characterized by the presence of a quinoline ring, a chlorophenylthio group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate typically involves the reaction of 8-hydroxyquinoline with 4-chlorothiophenol in the presence of a suitable base, followed by acetylation with acetic anhydride . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenylthio group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)thio)quinolin-8-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenyl)thio)quinolin-8-yl acetate
  • 2-((4-Methylphenyl)thio)quinolin-8-yl acetate
  • 2-((4-Nitrophenyl)thio)quinolin-8-yl acetate

Uniqueness

2-((4-Chlorophenyl)thio)quinolin-8-yl acetate is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C17H12ClNO2S

Molecular Weight

329.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)sulfanylquinolin-8-yl] acetate

InChI

InChI=1S/C17H12ClNO2S/c1-11(20)21-15-4-2-3-12-5-10-16(19-17(12)15)22-14-8-6-13(18)7-9-14/h2-10H,1H3

InChI Key

TXTDJLGXGKABTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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